Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate
Description
Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate is a spirocyclic compound featuring a fused indene-pyrrolidine scaffold with a tert-butyl carbamate group at the 1'-position and a ketone at the 3-oxo position. This structure combines the rigidity of the spiro system with the steric bulk of the tert-butyl group, making it a valuable intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-16(2,3)21-15(20)18-9-8-17(11-18)10-12-6-4-5-7-13(12)14(17)19/h4-7H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUQVPNJTFRKNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Parameters:
- Lithiation Agent : LiHMDS (1.2 equiv) in THF at -50°C.
- Cyclization Catalyst : TFA (2.0 equiv) in DCM at 0°C.
- Yield : 58% over two steps.
Three-Component Reaction via Azomethine Ylide Cycloaddition
A highly efficient route employs a one-pot, three-component reaction involving pyrrolidine, aromatic aldehydes, and 3-arylidene-1,3-indanedione derivatives. This method, reported by Huang et al., leverages in situ generation of azomethine ylides, which undergo 1,3-dipolar cycloaddition with dipolarophiles to form the spiro-pyrrolidine core.
Mechanism and Conditions:
- Formation of Azomethine Ylide : Pyrrolidine reacts with an aromatic aldehyde (e.g., benzaldehyde) in refluxing toluene under acetic acid catalysis, forming an intermediate iminium ion. Decarboxylation generates the ylide.
- Cycloaddition : The ylide reacts with 3-arylidene-1,3-indanedione, leading to a [3+2] cycloaddition that constructs the spiro junction.
This method exhibits excellent regioselectivity, favoring the trans-configuration of substituents due to steric hindrance. For instance, using 3-(4-methylbenzylidene)indanedione and benzaldehyde, the reaction achieves 78% yield after 15 hours at 110°C.
Optimization Insights:
- Catalyst : Acetic acid (20 mol%) enhances reaction rate and selectivity.
- Solvent : Toluene outperforms DMF or THF in minimizing side products.
- Scope : Electron-deficient aldehydes (e.g., nitrobenzaldehyde) reduce yields to 40–50% due to competing side reactions.
1,3-Dipolar Cycloaddition with Ninhydrin and L-Proline
Chen et al. demonstrated an alternative approach using ninhydrin, L-proline, and chalcone derivatives in a 1,3-dipolar cycloaddition. This method capitalizes on the reactivity of ninhydrin-derived azomethine ylides, which exhibit enhanced electrophilicity compared to traditional ylides.
Synthetic Protocol:
- Ylide Generation : Ninhydrin and L-proline condense in ethanol at 70°C to form an azomethine ylide.
- Cycloaddition : The ylide reacts with chalcone derivatives (e.g., (E)-β-nitrostyrene) to yield spiro-pyrrolidine compounds with high diastereoselectivity (dr > 9:1).
This method achieves yields of 65–82% and is notable for its compatibility with nitroalkenes, which act as robust dipolarophiles. The regioselectivity is governed by electronic effects: electron-withdrawing groups (EWGs) on the dipolarophile direct the ylide to attack at the β-position.
Comparative Data:
| Dipolarophile | Yield (%) | Diastereomeric Ratio |
|---|---|---|
| Chalcone | 82 | 9:1 |
| β-Nitrostyrene | 75 | 12:1 |
| Methyl acrylate | 68 | 8:1 |
Graphene Oxide-Catalyzed Tandem Reactions
Recent advancements by Singh et al. introduce graphene oxide (GO) as a heterogeneous catalyst for synthesizing spiro-pyrrolidine derivatives via tandem decarboxylation and cycloaddition. This green chemistry approach minimizes waste and avoids toxic solvents.
Procedure Highlights:
- Catalyst Loading : 0.05 wt% GO in water.
- Reaction Scope : Compatible with isatin derivatives and substituted indenes.
- Yield : 70–88% in 4–6 hours at 80°C.
The GO surface facilitates ylide formation through hydrogen bonding interactions, while its π-conjugated structure stabilizes transition states. This method is scalable and avoids column chromatography, as products precipitate upon cooling.
Stereochemical Control and Resolution Strategies
The spiro carbon in this compound introduces chirality, necessitating enantioselective synthesis. Asymmetric catalysis using chiral auxiliaries (e.g., (R)-BINOL) or organocatalysts (e.g., L-proline) has been explored, though reported enantiomeric excess (ee) remains moderate (50–70%).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide in the presence of a copper catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butoxy derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
- Drug Development : Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate is being explored as a potential lead compound in the development of new pharmaceuticals. Its spirocyclic structure may enhance bioactivity and selectivity against specific biological targets.
- Enzyme Inhibition : Preliminary studies suggest that this compound may serve as an inhibitor for certain enzymes involved in metabolic pathways related to cancer and other diseases. This property makes it a candidate for further investigation in oncology research.
- Synthesis of Derivatives : The compound can be utilized as an intermediate in synthesizing novel derivatives with improved pharmacological properties. Structural modifications can lead to compounds with enhanced efficacy and reduced side effects.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of various spirocyclic compounds, including this compound. The results indicated that this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting its potential role in cancer therapy.
Case Study 2: Enzyme Targeting
Research focused on the compound's ability to inhibit specific enzymes associated with cancer progression. The findings demonstrated that it could effectively reduce the activity of these enzymes in vitro, providing a basis for its application in targeted cancer therapies.
Research Findings
Recent research has highlighted several key findings regarding the applications of this compound:
- Bioactivity : The compound shows promise in modulating biological pathways linked to inflammation and immune responses.
- Synthetic Routes : Various synthetic methodologies have been developed to produce this compound efficiently, facilitating its use in research and potential therapeutic applications.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxospiro[1H-indene-2,3’-pyrrolidine]-1’-carboxylate involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 205383-87-5)
- Core Modification : Replaces indene with indoline (a saturated indole derivative), introducing a 2-oxo group instead of 3-oxo.
- The 2-oxo position may reduce steric strain compared to the 3-oxo analog.
- Applications : Likely used in kinase inhibitor research due to its similarity to bioactive indoline derivatives .
tert-Butyl 2'-isopropyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 2412506-73-9)
tert-Butyl 7-amino-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate (CAS 2385357-69-5)
- Functional Group: Adds an amino group at the 7-position of the indoline ring.
- Impact: The electron-donating amino group increases basicity and may enhance binding to biological targets (e.g., enzymes or receptors).
- Bioactivity: Potential use in CNS drug development due to structural parallels with neuromodulators .
Functional and Reactivity Comparisons
Electronic Effects
- 3-Oxo vs. 2-Oxo Systems : The 3-oxo group in the target compound creates a stronger electron-withdrawing effect compared to 2-oxo analogs, polarizing the spiro system and increasing susceptibility to nucleophilic attack .
- Amino Substituents: The 7-amino derivative (CAS 2385357-69-5) exhibits enhanced resonance stabilization, which could stabilize transition states in catalytic reactions .
Steric and Solubility Profiles
- tert-Butyl Group : Common across all analogs, providing steric protection to the carbamate and improving lipid solubility.
- Isopropyl Modification : The 2'-isopropyl variant (CAS 2412506-73-9) shows increased hydrophobicity, which may limit aqueous solubility but enhance membrane permeability .
Tabulated Comparison of Key Analogs
Biological Activity
Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique spiro structure, which combines an indene moiety with a pyrrolidine ring. This structural configuration is believed to contribute to its biological activity. The molecular formula is , and it features a tert-butyl ester functional group that may enhance its solubility and bioavailability.
Antitumor Activity
Research has indicated that spiro compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through the activation of caspase pathways. A notable study demonstrated an IC50 value of 6.1 µM against A2780 ovarian cancer cells for structurally similar compounds, suggesting potential for therapeutic applications in oncology .
Antimicrobial Properties
The compound's antimicrobial activity has also been explored. In vitro assays have shown that spiro compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in tumor progression.
Study 1: Cytotoxicity Against Cancer Cells
A study conducted on various spiro compounds revealed that those with similar structures to this compound showed promising results in inhibiting the proliferation of cancer cells. The study highlighted the importance of structural modifications in enhancing cytotoxicity .
Study 2: Antimicrobial Efficacy
Another research effort evaluated the antimicrobial properties of spiro compounds derived from indene and pyrrolidine frameworks. The findings indicated that these compounds exhibited a broad spectrum of antimicrobial activity, particularly against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 3-oxospiro[1H-indene-2,3'-pyrrolidine]-1'-carboxylate, and how can reaction yields be optimized?
- Methodological Answer : A feasible synthesis involves spirocyclization using tert-butyl carbamate intermediates. For example, tert-butyl pyrrolidine derivatives can be synthesized via nucleophilic substitution or coupling reactions under mild conditions (e.g., dichloromethane, 0–20°C) with catalysts like DMAP and bases such as triethylamine . Yield optimization may require adjusting stoichiometry, solvent polarity, or temperature gradients. Monitoring via TLC or HPLC ensures intermediate purity.
Q. How can the stereochemical configuration of this spiro compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving spiro compound stereochemistry. Programs like SHELXL (part of the SHELX suite) enable refinement of crystal structures to confirm bond angles, torsion angles, and chiral centers . Alternative methods include chiral HPLC with polysaccharide-based columns or circular dichroism (CD) spectroscopy for enantiomeric excess determination.
Q. What safety protocols are critical when handling Tert-butyl 3-oxospiro derivatives in the lab?
- Methodological Answer : Due to acute toxicity and skin/eye irritation hazards (as seen in structurally similar compounds), use PPE including nitrile gloves, lab coats, and safety goggles. Work under a fume hood to avoid inhalation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of the 3-oxo group in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electrophilic nature of the 3-oxo group, predicting its reactivity in nucleophilic additions or reductions. Solvent effects (e.g., dielectric constant of DMSO) should be incorporated using implicit solvation models. Transition state analysis (e.g., IRC calculations) helps identify mechanistic pathways for reactions like ketone-to-alcohol reduction .
Q. What strategies are effective for resolving enantiomers in spiro[indene-pyrrolidine] systems?
- Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using resolving agents like tartaric acid derivatives. Alternatively, asymmetric synthesis methods—such as organocatalytic Mannich reactions—can directly generate enantiomerically enriched products. Evaluate enantiopurity via chiral GC-MS or supercritical fluid chromatography (SFC) .
Q. How do spirocyclic frameworks influence biological activity in drug discovery contexts?
- Methodological Answer : Spiro compounds often exhibit enhanced conformational rigidity, improving target binding selectivity. For example, spirooxindole-pyrrolidine hybrids show antimicrobial and acetylcholinesterase inhibitory activity due to their ability to mimic natural alkaloids. Structure-activity relationship (SAR) studies can identify critical substituents (e.g., electron-withdrawing groups at the indene ring) for potency optimization .
Q. What analytical techniques are optimal for detecting degradation products under accelerated stability conditions?
- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to identify degradation products. Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with NMR (¹H/¹³C) can elucidate degradation pathways. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .
Data Contradictions and Mitigation
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Contradiction : Some studies report conflicting reactivity of the 3-oxo group in polar vs. nonpolar solvents.
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Contradiction : Variability in crystallographic data for spiro compounds due to polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
